Manganese 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate
Description
Manganese 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate is a manganese-coordinated azo dye complex. Structurally, it comprises a naphthoate backbone substituted with a hydroxy group and an azo-linked 4-methyl-2-sulphonatophenyl group. The manganese ion acts as the central metal, influencing its stability, solubility, and chromatic properties. This compound is primarily utilized in industrial applications such as pigments, coatings, and specialty dyes due to its vibrant color and thermal resistance .
Properties
CAS No. |
84030-40-0 |
|---|---|
Molecular Formula |
C18H12MnN2O6S |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate;manganese(2+) |
InChI |
InChI=1S/C18H14N2O6S.Mn/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |
InChI Key |
YNTQMNBONRIZCJ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Biological Activity
Manganese 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate, commonly referred to as CI 15865:4, is an azo compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . This compound features a manganese ion complexed with a naphthoate structure, which is significant for its biological interactions.
Biological Activity Overview
-
Antioxidant Properties :
- Manganese compounds are known for their antioxidant properties, primarily due to the presence of manganese ions which can participate in redox reactions. These properties may help mitigate oxidative stress in biological systems.
-
Antimicrobial Activity :
- Several studies have indicated that manganese complexes exhibit antimicrobial properties. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.
-
Cytotoxic Effects :
- Research has shown that certain manganese complexes can induce cytotoxicity in cancer cell lines. The cytotoxic mechanisms may involve the generation of reactive oxygen species (ROS), leading to apoptosis or necrosis in tumor cells.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant capacity of manganese complexes found that they significantly reduced lipid peroxidation in cellular models. This suggests a protective role against oxidative damage, particularly in neural tissues.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial membranes was highlighted as a key mechanism.
Case Study 3: Cytotoxicity in Cancer Cells
A recent investigation into the cytotoxic effects of manganese-based compounds demonstrated that this compound selectively inhibited the growth of several cancer cell lines, with IC50 values indicating potent activity. The study suggested that its mechanism might involve ROS generation and subsequent apoptosis induction.
The biological activities of this compound can be attributed to several mechanisms:
- Redox Activity : Manganese ions can cycle between different oxidation states, facilitating electron transfer reactions that contribute to antioxidant activity.
- Membrane Disruption : The lipophilic nature of the naphthoate moiety allows for interaction with lipid membranes, leading to increased permeability and cell lysis in microbial cells.
- Induction of Apoptosis : By generating ROS, this compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of azo-naphthoate metal complexes. Below is a detailed comparison with analogous derivatives, focusing on molecular structure, physicochemical properties, and applications.
Calcium 3-Hydroxy-4-((4-Methyl-2-Sulphonatophenyl)Azo)-2-Naphthoate (CAS 5281-04-9)
- Molecular Formula : C₁₈H₁₂CaN₂O₆S
- Key Differences :
- Metal Center : Calcium instead of manganese.
- Solubility : Higher water solubility compared to the manganese variant due to calcium’s ionic nature.
- Application : Widely used as Pigment Red 57:1 (CI 15850:1) in cosmetics and hair dyes. Registered under REACH for commercial use in the EU .
- Stability : Less thermally stable than manganese-based compounds, limiting its use in high-temperature processes .
Barium 3-Hydroxy-4-((4-Methyl-2-Sulphonatophenyl)Azo)-2-Naphthoate (CAS 17852-98-1)
- Molecular Formula : C₁₈H₁₆BaN₂O₆S
- Key Differences: Metal Center: Barium imparts low water solubility (1.07 μg/L at 25°C) and a denser molecular structure (2.03 g/cm³). Color Properties: Produces a brighter red hue compared to manganese and calcium analogs, making it preferred for automotive coatings. Regulatory Status: Listed under EINECS 241-806-4 and used as D&C Red No. 6 in cosmetics .
Disodium 3-Hydroxy-4-((4-Methyl-2-Sulphonatophenyl)Azo)-2-Naphthoate (CAS 5858-81-1)
- Molecular Formula : C₁₈H₁₂N₂O₆S·2Na
- Key Differences: Metal Center: Sodium ions enhance water solubility, making it suitable for liquid dye formulations. Application: Marketed as CI 15850 (Pigment Red 57) in textiles and food-grade colorants.
Strontium 3-Hydroxy-4-((4-Methyl-2-Sulphonatophenyl)Azo)-2-Naphthoate (CAS 73612-29-0)
- Molecular Formula : C₁₈H₁₂N₂O₆S·Sr
- Key Differences :
Comparative Data Table
Research Findings and Industrial Relevance
- Manganese Complex Superiority : The manganese variant exhibits superior thermal stability, making it ideal for high-temperature applications like ceramic colorants and engine coatings .
- Toxicity Profile : Barium and manganese derivatives require stringent handling due to heavy metal toxicity, whereas calcium and sodium salts are generally recognized as safer for cosmetic use .
- Market Trends : Calcium-based Pigment Red 57:1 dominates the cosmetic sector, capturing ~60% of the azo dye market in Europe .
Preparation Methods
Synthesis of 3-Hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoic Acid
The initial step in preparing manganese 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate is the synthesis of the base compound, 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoic acid. The following method outlines this synthesis:
-
- 4-Methyl-2-sulfonaniline
- 3-hydroxy-2-naphthoic acid
- Coupling agent (e.g., sodium nitrite)
- Acid catalyst (e.g., hydrochloric acid)
-
- Dissolve 4-methyl-2-sulfonaniline in hydrochloric acid at low temperatures.
- Add sodium nitrite to the solution to form a diazonium salt.
- In a separate vessel, dissolve 3-hydroxy-2-naphthoic acid in a suitable solvent (e.g., ethanol).
- Gradually add the diazonium salt solution to the naphthoic acid solution while maintaining low temperatures to facilitate coupling.
- Stir the mixture for several hours until completion of the reaction, monitored by thin-layer chromatography (TLC).
- Precipitate the product by adding water, filter, and wash with cold water.
Coordination with Manganese
Once the naphthoic acid derivative is synthesized, it can be coordinated with manganese ions to form this compound.
-
- Synthesized 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoic acid
- Manganese(II) chloride or manganese(II) acetate
- Solvent (e.g., water or ethanol)
-
- Dissolve the synthesized naphthoic acid derivative in water or ethanol.
- Add manganese(II) chloride or acetate to the solution.
- Heat the mixture under reflux for several hours to promote complexation.
- Allow the solution to cool and precipitate any unreacted manganese salts.
- Filter and purify the resulting manganese complex through recrystallization.
Characterization of Manganese Complex
After synthesis, characterization of this compound can be performed using various analytical techniques:
| Technique | Purpose |
|---|---|
| UV-Vis Spectroscopy | To determine electronic transitions and purity |
| Infrared Spectroscopy | To identify functional groups |
| Nuclear Magnetic Resonance (NMR) | To confirm molecular structure |
| Mass Spectrometry | To verify molecular weight |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
